

A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa vs. OICR-9429

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MM-589 Tfa

Cat. No.: B15606085

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent WDR5 inhibitors, **MM-589 Tfa** and OICR-9429. The information is intended to assist researchers in making informed decisions about the selection and application of these compounds in their studies.

Introduction to WDR5 Inhibition

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in gene regulation. It is a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4)[1][2][3][4]. This epigenetic modification is crucial for transcriptional activation. Dysregulation of WDR5 and the MLL complex is implicated in various cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, making it an attractive therapeutic target[5][6][7][8]. Both **MM-589 Tfa** and OICR-9429 are potent small molecule inhibitors that disrupt the protein-protein interaction (PPI) between WDR5 and MLL, thereby inhibiting the enzymatic activity of the MLL complex.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **MM-589 Tfa** and OICR-9429, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity

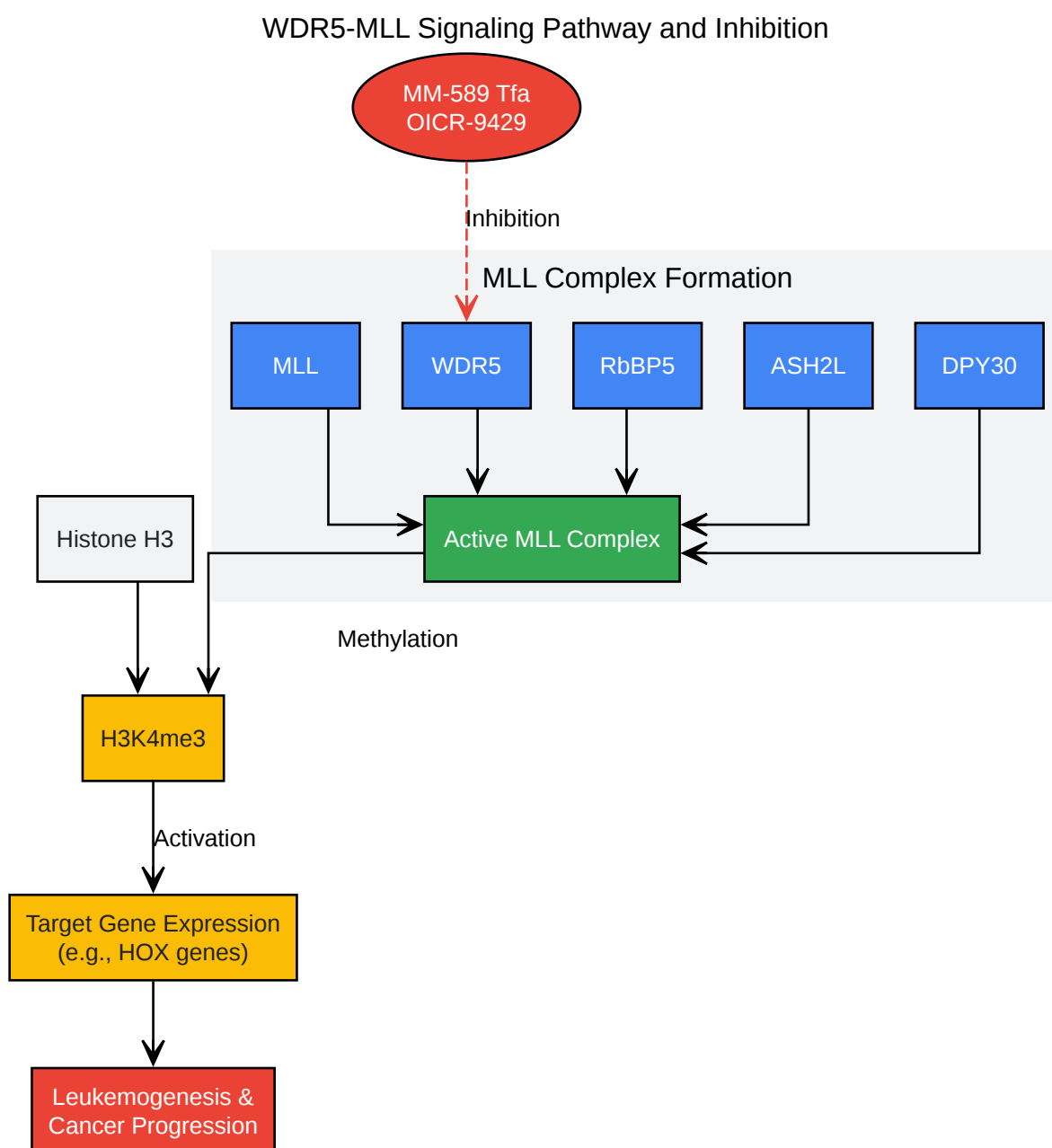
Parameter	MM-589 Tfa	OICR-9429	Reference(s)
Target Binding (IC50)	0.90 nM	Not Reported	[8] [9] [10] [11]
Target Binding (Kd)	<1 nM (Ki)	24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM	[12] [13]
MLL HMT Activity (IC50)	12.7 nM	Not Reported	[6] [8] [9] [10] [11]
WDR5-MLL Interaction (Kdisp)	Not Reported	64 ± 4 nM	[13]

Table 2: Cellular Activity

Cell Line	Assay	MM-589 Tfa (IC50)	OICR-9429 (IC50)	Reference(s)
MV4-11 (MLL-rearranged AML)	Cell Growth	0.25 µM	Not Reported	[6] [9]
MOLM-13 (MLL-rearranged AML)	Cell Growth	0.21 µM	Not Reported	[6] [9]
HL-60 (AML)	Cell Growth	8.6 µM	Not Reported	[6] [9]
T24 (Bladder Cancer)	Cell Viability	Not Reported	67.74 µM (48h)	[14]
UM-UC-3 (Bladder Cancer)	Cell Viability	Not Reported	70.41 µM (48h)	[14]
TCCSUP (Bladder Cancer)	Cell Viability	Not Reported	121.42 µM (48h)	[14]
DU145 (Prostate Cancer)	Cell Viability	Not Reported	Reported to inhibit	[15]
PC-3 (Prostate Cancer)	Cell Viability	Not Reported	Reported to inhibit	[15]

Mechanism of Action and Signaling Pathway

Both **MM-589 Tfa** and OICR-9429 function by competitively binding to the "WIN" site on WDR5, a pocket that is essential for the interaction with the MLL protein[5][16]. By occupying this site, these inhibitors prevent the assembly of a functional MLL complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target gene expression. This disruption of the WDR5-MLL interaction has been shown to induce differentiation and inhibit proliferation in cancer cells[5]. OICR-9429 has also been reported to disrupt the interaction of WDR5 with RbBP5 in cells[12].



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Caption: Inhibition of the WDR5-MLL interaction by **MM-589 Tfa** and OICR-9429.

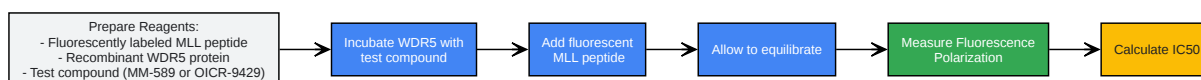
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are generalized protocols based on available information.

WDR5 Binding Assay (Fluorescence Polarization)

This assay is used to determine the IC₅₀ of inhibitors for binding to WDR5.

Workflow:



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Caption: Workflow for a Fluorescence Polarization-based WDR5 binding assay.

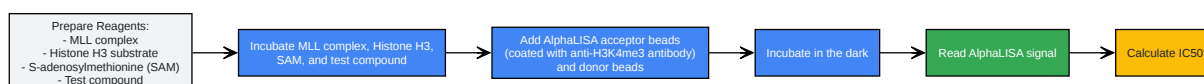
Protocol:

- Recombinant WDR5 protein is incubated with varying concentrations of the inhibitor (**MM-589 Tfa** or OICR-9429) in an appropriate assay buffer.
- A fluorescently labeled peptide derived from the WDR5-binding region of MLL is added to the mixture.
- The reaction is allowed to reach equilibrium.
- Fluorescence polarization is measured using a plate reader. The displacement of the fluorescent peptide by the inhibitor results in a decrease in polarization.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)

This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.

Workflow:



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- To cite this document: BenchChem. [A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa vs. OICR-9429]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606085#mm-589-tfa-versus-other-wdr5-inhibitors-like-oicr-9429]

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